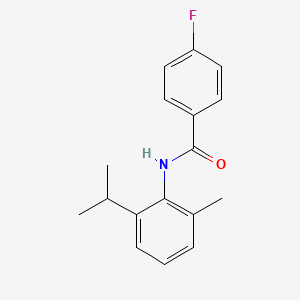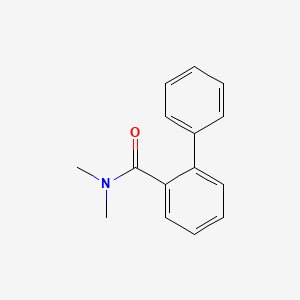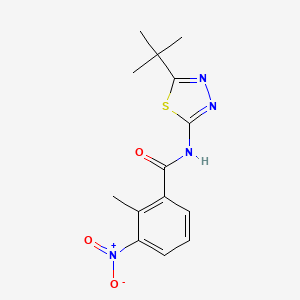![molecular formula C17H18ClNOS B5874692 3-[(4-chlorophenyl)thio]-N-(4-ethylphenyl)propanamide](/img/structure/B5874692.png)
3-[(4-chlorophenyl)thio]-N-(4-ethylphenyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(4-chlorophenyl)thio]-N-(4-ethylphenyl)propanamide, commonly known as CCTEP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CCTEP is a potent and selective inhibitor of the protein tyrosine phosphatase, PTPN11, which is involved in the regulation of cell growth, differentiation, and survival.
作用机制
CCTEP exerts its pharmacological effects by selectively inhibiting the activity of PTPN11, a protein tyrosine phosphatase that plays a critical role in the regulation of cell growth, differentiation, and survival. PTPN11 is overexpressed in many types of cancer and is involved in the development of drug resistance. By inhibiting PTPN11, CCTEP can promote cancer cell death and sensitize cancer cells to chemotherapy drugs and radiation therapy. In addition, CCTEP can improve glucose tolerance and insulin sensitivity by inhibiting PTPN11 in liver and muscle tissues.
Biochemical and Physiological Effects:
CCTEP has been shown to have various biochemical and physiological effects in preclinical studies. In cancer research, CCTEP has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cancer cell migration and invasion, and enhance the efficacy of chemotherapy drugs and radiation therapy. In diabetes research, CCTEP has been shown to improve glucose tolerance and insulin sensitivity by increasing glucose uptake in muscle and liver tissues. In autoimmune disorder research, CCTEP has been shown to reduce inflammation and prevent tissue damage by inhibiting the activation of immune cells.
实验室实验的优点和局限性
CCTEP has several advantages for lab experiments. It is a potent and selective inhibitor of PTPN11, which makes it a valuable tool for studying the role of PTPN11 in various diseases. CCTEP has also been shown to be well-tolerated in animal models, which suggests that it may have a favorable safety profile in humans. However, there are also some limitations to using CCTEP in lab experiments. CCTEP has poor solubility in water, which may limit its bioavailability and efficacy in vivo. In addition, CCTEP may have off-target effects on other protein tyrosine phosphatases, which may complicate data interpretation.
未来方向
There are several future directions for research on CCTEP. One area of interest is the development of more potent and selective inhibitors of PTPN11. Another area of interest is the investigation of the role of PTPN11 in other diseases such as neurodegenerative disorders and cardiovascular diseases. Additionally, the development of novel drug delivery systems for CCTEP may improve its bioavailability and efficacy in vivo. Finally, clinical trials are needed to evaluate the safety and efficacy of CCTEP in humans.
合成方法
The synthesis of CCTEP involves a multi-step process that starts with the reaction of 4-chlorothiophenol with 4-ethylbenzoyl chloride to form 4-ethylphenyl 4-chlorothiophenyl sulfide. The sulfide is then reacted with 3-chloropropionyl chloride to form 3-[(4-chlorophenyl)thio]-N-(4-ethylphenyl)propanamide. The purity of the final product is confirmed by various analytical techniques such as nuclear magnetic resonance spectroscopy, high-performance liquid chromatography, and mass spectrometry.
科学研究应用
CCTEP has been extensively studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and autoimmune disorders. In cancer research, CCTEP has been shown to inhibit the growth and survival of cancer cells by targeting PTPN11, which is overexpressed in many types of cancer. CCTEP has also been shown to enhance the efficacy of chemotherapy drugs and radiation therapy in preclinical studies. In diabetes research, CCTEP has been shown to improve glucose tolerance and insulin sensitivity in animal models. In autoimmune disorder research, CCTEP has been shown to reduce inflammation and prevent tissue damage in animal models of multiple sclerosis and rheumatoid arthritis.
属性
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-N-(4-ethylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNOS/c1-2-13-3-7-15(8-4-13)19-17(20)11-12-21-16-9-5-14(18)6-10-16/h3-10H,2,11-12H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWYRSZPZRLVIRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CCSC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3,3'-[5-(4-fluorophenyl)-1H-pyrrole-1,2-diyl]dipropanoic acid](/img/structure/B5874610.png)



![N'-{[(2-bromo-4-chlorophenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5874634.png)

![3-methyl-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4(3H)-quinazolinone](/img/structure/B5874645.png)

![4-{[3-(2-fluorophenyl)propanoyl]amino}benzamide](/img/structure/B5874658.png)
![N-[2-(4-propionyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5874686.png)
![N-(4-methoxyphenyl)-4-[(4-methoxyphenyl)sulfonyl]-1-piperazinecarbothioamide](/img/structure/B5874693.png)


![3,4-dimethoxy-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5874716.png)
